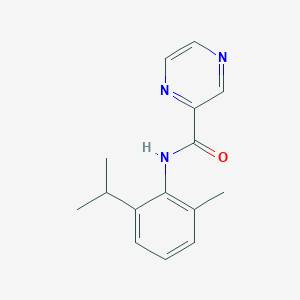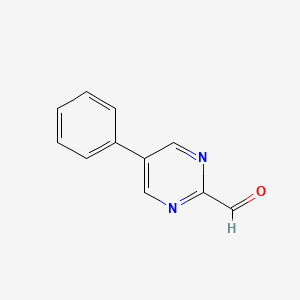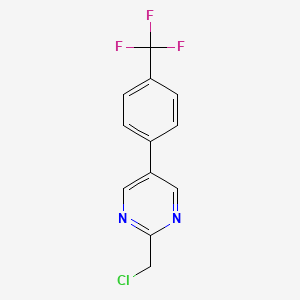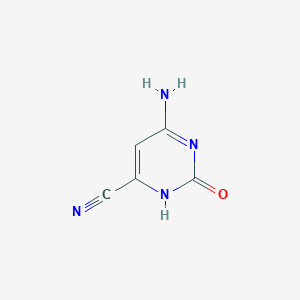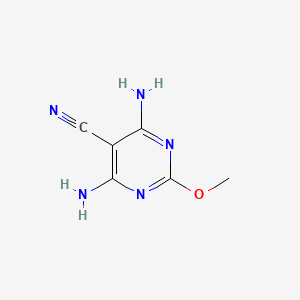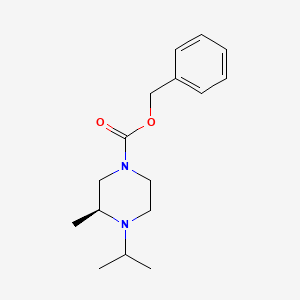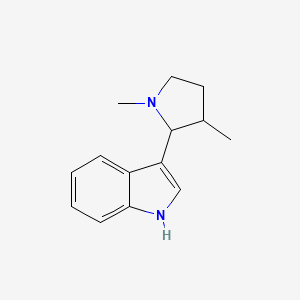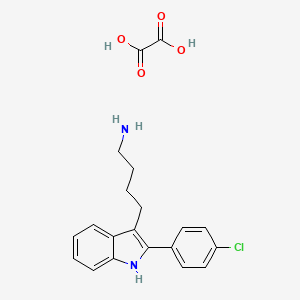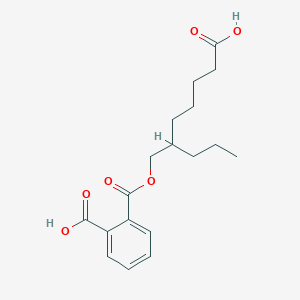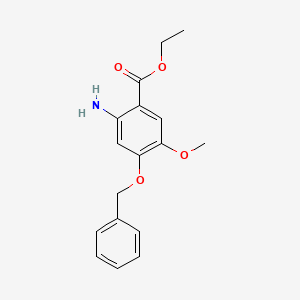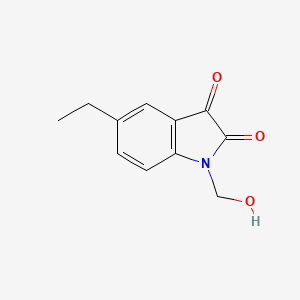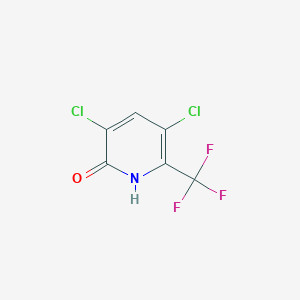
3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of chlorine and trifluoromethyl groups attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one typically involves the chlorination and trifluoromethylation of pyridine derivatives.
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and trifluoromethylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are employed depending on the desired reaction.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals, particularly in the synthesis of pesticides and herbicides
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The chlorine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. This interaction can inhibit or activate various biochemical pathways, depending on the context of its application .
Comparación Con Compuestos Similares
- 2,3-Dichloro-5-(trichloromethyl)pyridine
- 3,5-Dichloro-2,4,6-trifluoropyridine
Comparison: Compared to these similar compounds, 3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical properties, making it more suitable for certain applications, particularly in the synthesis of specific agrochemicals and pharmaceuticals .
Propiedades
Fórmula molecular |
C6H2Cl2F3NO |
|---|---|
Peso molecular |
231.98 g/mol |
Nombre IUPAC |
3,5-dichloro-6-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H2Cl2F3NO/c7-2-1-3(8)5(13)12-4(2)6(9,10)11/h1H,(H,12,13) |
Clave InChI |
CBGLZCLHLGQOAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=C1Cl)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


